REACTION_CXSMILES
|
CNN.O=C1C2C(=CC=CC=2)C(=O)[N:6]1[N:15]([CH2:23][CH3:24])[C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19]>C1COCC1>[CH2:23]([N:15]([C:16]([O:17][C:18]([CH3:19])([CH3:21])[CH3:20])=[O:22])[NH2:6])[CH3:24]
|
Name
|
Methylhydrazine
|
Quantity
|
1.415 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)N(C(OC(C)(C)C)=O)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N HCl (3×30 ml)
|
Type
|
WASH
|
Details
|
the acid layer was washed with ethyl acetate (50 ml)
|
Type
|
ADDITION
|
Details
|
basified to pH 10 by addition of 20% NaOH
|
Type
|
EXTRACTION
|
Details
|
The basic solution was then extracted with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(N)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |